molecular formula C10H15NO B2719798 Methyl[2-(2-methylphenoxy)ethyl]amine CAS No. 200350-17-0

Methyl[2-(2-methylphenoxy)ethyl]amine

Cat. No.: B2719798
CAS No.: 200350-17-0
M. Wt: 165.236
InChI Key: LAQPZEOLYXHYNH-UHFFFAOYSA-N
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Description

Methyl[2-(2-methylphenoxy)ethyl]amine is an organic compound with the molecular formula C10H15NO It is a derivative of ethanamine, where the ethyl group is substituted with a 2-methylphenoxy group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(2-methylphenoxy)ethyl]amine typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with methylamine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same basic reactions as in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(2-methylphenoxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce simpler amines.

Scientific Research Applications

Methyl[2-(2-methylphenoxy)ethyl]amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-(2-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as amine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenethylamine: Shares a similar structure but lacks the N-methyl group.

    N-methylphenethylamine: Similar but without the phenoxy substitution.

    2-(2-Methylphenoxy)ethanamine: Lacks the N-methyl group.

Uniqueness

Methyl[2-(2-methylphenoxy)ethyl]amine is unique due to the presence of both the N-methyl and 2-methylphenoxy groups, which confer specific chemical and biological properties that are distinct from its analogs .

Properties

IUPAC Name

N-methyl-2-(2-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPZEOLYXHYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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